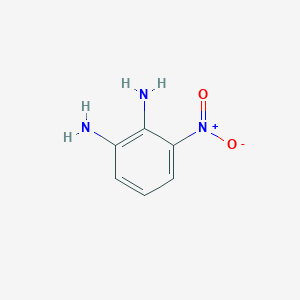

3-nitrobenzene-1,2-diamine

Description

3-Nitrobenzene-1,2-diamine, also known by synonyms such as 3-nitro-o-phenylenediamine and 1,2-diamino-3-nitrobenzene, is a crystalline solid that ranges in color from orange to dark red. tcichemicals.comlookchem.com Its chemical formula is C₆H₇N₃O₂, and it has a molecular weight of 153.14 g/mol . sigmaaldrich.comnih.gov The presence of two amino groups and one nitro group on the benzene (B151609) ring imparts a unique reactivity to the molecule, making it a valuable intermediate in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol sigmaaldrich.comnih.gov |

| Appearance | Orange to dark red powder/crystals tcichemicals.comlookchem.com |

| Melting Point | 156-159 °C sigmaaldrich.comchemicalbook.com |

| CAS Number | 3694-52-8 sigmaaldrich.com |

| Synonyms | 3-Nitro-1,2-phenylenediamine, 3-Nitro-o-phenylenediamine, 1,2-Diamino-3-nitrobenzene sigmaaldrich.com |

This compound is a derivative of o-phenylenediamine (B120857) (OPD), an aromatic diamine that serves as a precursor to many heterocyclic compounds. wikipedia.org The defining feature of this compound is the presence of a nitro group (NO₂) at the 3-position of the o-phenylenediamine framework. nih.gov This electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule compared to its parent compound, OPD. nih.gov

The structure of this compound has been confirmed through single-crystal X-ray diffraction studies. nih.govresearchgate.net These studies reveal that the molecule is nearly planar, with the nitro group lying almost in the same plane as the benzene ring. nih.gov The crystal structure is characterized by intermolecular hydrogen bonds between the amino and nitro groups, forming undulating sheets. nih.govresearchgate.net

The unique arrangement of functional groups in this compound makes it a highly versatile building block in both organic and inorganic synthesis.

In organic synthesis , it serves as a key precursor for the creation of various heterocyclic compounds. The condensation reaction of this compound with aldehydes or ketones can lead to the formation of Schiff bases, which are important intermediates for synthesizing more complex molecules. bohrium.com For instance, it has been used in the synthesis of benzo-fused heterocycles through reactions like ring-closing metathesis. core.ac.uk The nitro group can also be readily reduced to an amino group, providing a pathway to tri-substituted benzene derivatives.

In inorganic synthesis , this compound and its derivatives function as ligands in coordination chemistry. nih.govnih.gov The two adjacent amino groups can chelate to metal ions, forming stable complexes. researchgate.net The presence of the nitro group can modulate the electronic properties of these metal complexes, influencing their catalytic activity and other properties. nih.gov These complexes have potential applications in various catalytic processes. nih.govscielo.br

Furthermore, derivatives of this compound have been investigated for their potential biological activities. For example, bis-acyl-thiourea derivatives have been synthesized and studied for their DNA binding and anti-tumor properties. mdpi.com The core structure is also found in compounds explored for their antimicrobial and anticancer potential. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCXBXZBNOYTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190436 | |

| Record name | 3-Nitro-o-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-52-8 | |

| Record name | 3-Nitro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-o-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-o-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-o-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINO-3-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRZ63L50ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways and Optimizations

The industrial production of 3-nitrobenzene-1,2-diamine has historically relied on multi-step chemical processes involving nitration and selective reduction reactions. These methods have been refined over decades to improve yields and purity.

A primary route to this compound involves the direct nitration of o-phenylenediamine (B120857). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. libretexts.org Due to the presence of the activating amino groups, this reaction must be carefully controlled to achieve the desired regioselectivity. The resulting nitrated intermediate is then selectively reduced to form this compound.

Historical methods for the reduction of nitroaromatics have employed reagents like iron filings in an acidic medium. googleapis.com However, more modern and controlled reduction strategies often utilize catalytic hydrogenation or specific reducing agents to selectively reduce one nitro group in the presence of others or to reduce a nitro group without affecting other functional groups.

A common laboratory and industrial method for the selective reduction of a dinitro compound involves the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide. For instance, the reduction of 2,4-dinitroaniline (B165453) to 1,2-diamino-4-nitrobenzene can be achieved using ammonium sulfide in an ethanolic solution. orgsyn.org This process is carefully controlled by temperature to ensure the selective reduction of only one nitro group. orgsyn.org

| Reactant | Reagent(s) | Product | Yield | Reference |

| 2,4-dinitroaniline | (NH₄)₂S, Ethanol (B145695) | 1,2-diamino-4-nitrobenzene | 52-58% | orgsyn.org |

| 1,3,5-trinitrobenzene | Hydrazine (B178648) hydrate (B1144303), FeCl₃, Charcoal | 3,5-dinitroaniline | - | researchgate.net |

This table showcases examples of selective nitro group reduction in polynitro-aromatic compounds.

An alternative and significant pathway commences with dinitrochlorobenzene derivatives, such as 2-chloro-1,3-dinitrobenzene. cymitquimica.com This compound can be synthesized through the nitration of chlorobenzene. The process typically involves reacting 2,6-dinitrochlorobenzene with ammonia (B1221849) to yield 2,6-dinitroaniline. Subsequently, this intermediate undergoes a selective reduction using reagents like sodium sulfide in the presence of sodium bicarbonate to produce this compound.

This multi-step approach allows for controlled functionalization of the benzene ring, leading to the desired diamine product. The reduction of substituted dinitrobenzenes, such as 2,4-dinitrochlorobenzene, using sodium hydrosulfite has also been a documented method for producing the corresponding diamines. googleapis.com

| Starting Material | Intermediate | Final Product | Key Reactions |

| 2,6-dinitrochlorobenzene | 2,6-dinitroaniline | This compound | Ammonolysis, Selective Reduction |

| 2,4-dinitrochlorobenzene | Not specified | m-phenylenediamine | Reduction |

This table outlines the synthesis pathway starting from dinitrochlorobenzene derivatives.

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in line with the principles of green chemistry. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic processes. For the synthesis of related benzimidazole (B57391) structures, which often start from o-phenylenediamines, green chemistry procedures have been explored. researchgate.net These methods include using air as a benign oxidant in condensation reactions. researchgate.net

While specific green chemistry routes for the direct synthesis of this compound are still an area of active research, the broader trend in organic synthesis is to replace traditional, often stoichiometric, reagents with catalytic and more sustainable alternatives. eijppr.com For the reduction of nitro compounds, catalytic transfer hydrogenation, which uses safer hydrogen donors like hydrazine hydrate in the presence of a catalyst, is considered a greener alternative to methods employing heavy metals. researchgate.net

Reduction of Dinitrochlorobenzene Derivatives to Nitroanilines and Diamines

Functional Group Interconversions and Derivatization

The chemical reactivity of this compound is characterized by its three functional groups: two amino groups and one nitro group. This allows for a variety of subsequent chemical transformations.

The nitro group of this compound can be reduced to a primary amine, yielding 1,2,3-triaminobenzene. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. ambeed.com This reduction can also be carried out using other reducing agents like zinc powder in ethanol. The resulting triamine is a valuable intermediate in the synthesis of various complex molecules. The hydrogenation is generally performed in a solvent like methanol (B129727) at temperatures ranging from 20 to 100 °C and pressures from 1 to 70 bar. google.com

| Reactant | Reagent(s)/Catalyst | Product | Solvent | Reference |

| This compound | Palladium on activated charcoal, Hydrogen | Benzene-1,2,3-triamine | Methanol | ambeed.com |

| This compound | Zinc powder | 1,2,3-triaminobenzene | Ethanol |

This table presents methods for the reduction of the nitro group in this compound.

The amino groups in this compound are nucleophilic and can undergo reactions with various electrophiles. A common reaction is acylation, where the amine reacts with an acid chloride or anhydride. To control the high reactivity of aromatic amines in electrophilic substitution, the amino group can be "protected" by acetylation with acetic anhydride. ncert.nic.in This forms an amide, which is less activating, allowing for more controlled subsequent reactions. The protecting group can later be removed by hydrolysis. ncert.nic.in

These electrophilic substitution reactions are fundamental in creating a wide array of derivatives from this compound, which are then used as precursors for pharmaceuticals, dyes, and other specialty chemicals.

Condensation Reactions with Carbonyl Compounds to Form Schiff Bases

The reaction of this compound with carbonyl compounds such as aldehydes and ketones is a fundamental method for synthesizing Schiff bases. scispace.com These condensation reactions typically proceed via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine group (C=N). scispace.comnih.gov

For instance, the condensation of 3-nitro-o-phenylenediamine with salicylaldehyde (B1680747) in refluxing ethanol for six hours yields the Schiff base 2,2'-((4-nitrobenzene-1,2-diyl)bis(nitrilomethylidyne))diphenol. jocpr.com Similarly, new Schiff base metal complexes of cobalt(II), copper(II), and zinc(II) have been synthesized through the condensation of 4-nitrobenzene-1,2-diamine with 3–4-(diethylamino)-2-hydroxybenzaldehyde. nih.govacs.org This reaction is typically carried out in ethanol with a few drops of glacial acetic acid, followed by reflux. acs.org The resulting Schiff bases are valuable ligands in coordination chemistry. nih.gov

Interactive Table: Synthesis of Schiff Bases from this compound

| Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Salicylaldehyde | Ethanol, Reflux, 6 hours | 2,2'-((4-nitrobenzene-1,2-diyl)bis(nitrilomethylidyne))diphenol | jocpr.com |

Halogenation Reactions

Halogenation of this compound introduces halogen atoms onto the aromatic ring. The position of substitution is influenced by the directing effects of the existing amino and nitro groups. Direct bromination of this compound, for example, can introduce a bromine atom at the 4-position. This is attributed to the meta-directing effect of the nitro group. The synthesis of compounds like 4-Bromo-3-nitrobenzene-1,2-diamine and 5-Bromo-3-nitrobenzene-1,2-diamine highlights the utility of this reaction. chemscene.comnih.govnih.gov Halogenating agents such as bromine, N-bromosuccinimide, and others can be employed, often in the presence of a suitable solvent. google.com

Formation of Bis-Acyl-Thiourea Derivatives

This compound serves as a key building block for the synthesis of bis-acyl-thiourea derivatives. mdpi.com A common synthetic route involves a two-step process. First, appropriately substituted acid chlorides are converted to their corresponding acyl isothiocyanates by reacting them with potassium thiocyanate (B1210189) (KSCN) in acetone. mdpi.commdpi.com Subsequently, an equimolar amount of 4-nitrobenzene-1,2-diamine is added in situ. mdpi.com This leads to the formation of the bis-acyl-thiourea derivatives, which can be purified by recrystallization from ethanol, often resulting in excellent yields ranging from 73% to 89%. mdpi.commdpi.comresearchgate.net

Examples of synthesized compounds include:

N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) mdpi.com

N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide mdpi.com

N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide mdpi.com

Interactive Table: Synthesis of Bis-Acyl-Thiourea Derivatives

| Acid Chloride Precursor | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-dichlorobenzoyl chloride | KSCN in acetone, then 4-nitrobenzene-1,2-diamine | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 73-89% | mdpi.commdpi.comresearchgate.net |

| Heptanoyl chloride | KSCN in acetone, then 4-nitrobenzene-1,2-diamine | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | 73-89% | mdpi.commdpi.comresearchgate.net |

Selective Alkylation of Amino Groups

Selective alkylation of the amino groups in this compound can be challenging due to the presence of multiple reactive sites. However, under specific conditions, selective N-alkylation can be achieved. For instance, the alkylation of 4-nitrobenzotriazole under strong basic conditions can lead to the formation of this compound as a degradation product, making the isolation of the desired alkylated products difficult. nih.govnih.gov To circumvent this, milder basic conditions, such as using potassium carbonate in dimethylformamide (DMF), have been optimized to achieve facile alkylation without degradation. nih.govnih.gov Another approach involves the selective alkylation of a primary aliphatic amino group in a related cyclohexane-1,2-diamine derivative, followed by reduction of the nitro group to yield a benzene-1,2-diamine building block. mdpi.compreprints.org

Ring Closure Reactions for Heterocyclic Compound Synthesis

The diamine functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds through ring-closure reactions.

Benzimidazole Formation

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile reaction. semanticscholar.org One of the most common methods involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions or at high temperatures. acgpubs.orggrowingscience.com Another prominent route is the reaction with aldehydes, which typically proceeds in two steps: the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to yield the benzimidazole ring. growingscience.comgoogle.com

Specifically, this compound can be reacted with various reagents to form substituted benzimidazoles. For example, heating 3-cyclohexylpropanoic acid with 5-chloro-3-nitrobenzene-1,2-diamine (B3052559) can produce 6-chloro-2-(2-cyclohexylethyl)-1H-benzo[d]imidazol-4-yl)(oxo)-l4-azanol. mdpi.com The presence of the nitro group on the benzimidazole ring, as in 2-(4-nitrophenyl)-1H-benzimidazole, influences the electronic properties of the molecule, making it a valuable ligand in coordination chemistry. nih.gov

Quinoxaline (B1680401) Formation

Quinoxalines are another important class of heterocyclic compounds readily synthesized from this compound. The most conventional method is the condensation reaction of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This reaction is often carried out in refluxing ethanol or acetic acid. asianpubs.orgbanglajol.info

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of quinoxaline synthesis. For instance, zinc triflate has been shown to be an effective catalyst for the coupling of diketones with 1,2-diamines in refluxing acetonitrile, with reaction times of 4-8 hours and yields between 75-90%. asianpubs.org Microwave-assisted synthesis has also been employed, providing a rapid and efficient method for the condensation of diamines and dicarbonyls, often in solvent-free conditions, with excellent yields. e-journals.in The reaction of 4-nitrobenzene-1,2-diamine with 2,3-butanedione (B143835) under microwave irradiation, for example, yields 2,3-dimethyl-6-nitroquinoxaline (B1297114) in high yield. e-journals.in

Interactive Table: Synthesis of Quinoxalines from this compound

| Dicarbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Various diketones | Zinc triflate, Acetonitrile, Reflux | Substituted quinoxalines | 75-90% | asianpubs.org |

| 2,3-butanedione | Microwave irradiation, DMSO | 2,3-dimethyl-6-nitroquinoxaline | 90% | e-journals.in |

Benzotriazole (B28993) Synthesis

The synthesis of benzotriazoles from o-phenylenediamines is a well-established transformation in heterocyclic chemistry. The general method involves the diazotization of one of the amino groups with a nitrite (B80452) source, typically in an acidic medium, followed by an intramolecular cyclization. ijariie.com

The reaction with this compound proceeds via the formation of a monodiazonium salt intermediate. The adjacent free amino group then acts as an intramolecular nucleophile, attacking the diazonium group to close the five-membered triazole ring. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the acidity of the amino protons and can influence the rate of diazotization and the stability of the intermediate diazonium salt. The product of this reaction is 5-nitro-1H-benzotriazole. Various methods have been developed for benzotriazole synthesis, differing in reagents and conditions. ijariie.comgoogle.com

Table 1: General Conditions for Benzotriazole Synthesis from o-Phenylenediamines

| Reagents | Solvent | Conditions | Yield | Reference |

| Sodium Nitrite | Acetic Acid / Water | 1-5 °C, then rises to 80 °C | 70-80% | google.com |

| Sodium Nitrite | Water | 240-260 °C, 3.0-4.0 MPa | High | google.com |

| Sodium Nitrite | Glacial Acetic Acid | Not specified | Not specified | iisj.in |

This table represents general methodologies; specific conditions for this compound may vary.

Phenazine (B1670421) Synthesis

Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized from o-phenylenediamines through oxidative condensation reactions. researchgate.netthieme-connect.de The oxidation of o-phenylenediamine itself with reagents like iron(III) chloride can yield phenazine-2,3-diamine. thieme-connect.dewikipedia.org

When this compound is used as the starting material, it undergoes an analogous oxidative self-condensation. The mechanism involves the oxidation of the diamine to a reactive o-quinone diimine intermediate. Two molecules of this intermediate then condense to form the tricyclic phenazine core. Due to the starting material, this process would result in the formation of a dinitrophenazine derivative. The reaction can be performed using various oxidizing agents. thieme-connect.de A classic, though different, route to phenazines is the Wohl-Aue reaction, which involves reacting a nitrobenzene (B124822) with an aniline. wikipedia.orgchemeurope.com

Table 2: Oxidizing Agents for Phenazine Synthesis from Benzene-1,2-diamine

| Oxidizing Agent | Solvent | Conditions | Product | Reference |

| Iron(III) chloride (FeCl₃) | Water | Room Temperature | Phenazine-2,3-diamine | thieme-connect.dewikipedia.org |

| Lead(IV) oxide (PbO₂) | Not specified | Not specified | Phenazine-2,3-diamine | thieme-connect.de |

| Silver(I) oxide (Ag₂O) | Not specified | Not specified | Phenazine-2,3-diamine | thieme-connect.de |

| Air (O₂) | Not specified | Not specified | Phenazine-2,3,7-triamine* | thieme-connect.de |

Starting from benzene-1,2,4-triamine. This table illustrates general oxidative methods.

Imidazolidine (B613845) Formation

Imidazolidines are five-membered saturated heterocycles containing two nitrogen atoms at positions 1 and 3. A common synthetic route involves the condensation of a 1,2-diamine with an aldehyde or ketone. nih.gov This reaction typically forms a Schiff base intermediate which can then undergo cyclization. nih.govmdpi.com

For this compound, the reaction with a carbonyl compound (e.g., an aldehyde) would involve the nucleophilic attack of the two amino groups on the carbonyl carbon to form a heterocyclic ring. researchgate.net The reaction can proceed in one pot, sometimes involving the in-situ formation of the diamine followed by cyclization. nih.gov The resulting product is a 4-nitro-substituted imidazolidine derivative. The nature of the substituent on the carbonyl compound will determine the substitution pattern at the 2-position of the imidazolidine ring.

Advanced Catalytic Applications in Organic Synthesis

The unique electronic and structural features of this compound make it and its derivatives valuable scaffolds in catalysis, both as organocatalysts and as ligands in metal-catalyzed processes.

Organocatalysis Utilizing this compound Scaffolds

Bifunctional organocatalysts, which can activate both nucleophiles and electrophiles simultaneously, are powerful tools in asymmetric synthesis. mdpi.compreprints.org Chiral 1,2-diamine derivatives are frequently used as the foundational scaffold for these catalysts, often incorporating a hydrogen-bond donor moiety like thiourea (B124793) or squaramide. mdpi.compreprints.org

A scaffold derived from this compound incorporates the crucial diamine motif capable of forming hydrogen bonds to activate substrates. The potent electron-withdrawing nitro group is strategically positioned to increase the acidity of the N-H protons of the diamine or an attached hydrogen-bonding group (e.g., amide, sulfonamide). mdpi.compreprints.org This enhanced acidity can lead to stronger substrate binding and potentially higher catalytic activity and enantioselectivity in reactions such as the Michael addition of dicarbonyl compounds to nitroalkenes. mdpi.comuni-regensburg.de

Table 3: Examples of Organocatalyzed Reactions with 1,2-Diamine Scaffolds

| Reaction Type | Catalyst Type | Reactants | Key Catalyst Feature | Reference |

| Michael Addition | Bifunctional Amide/Sulfonamide | Acetylacetone, trans-β-nitrostyrene | Chiral 1,2-diamine backbone with H-bond donor | mdpi.compreprints.org |

| Nitroso Aldol Reaction | Chiral Diamine (protonated) | Cyclohexanone, Nitrosobenzene | Enamine formation and H-bond activation | mdpi.com |

Metal-Catalyzed Processes Involving this compound as a Ligand

The two adjacent amino groups of this compound make it an excellent bidentate chelating ligand for a wide range of metal ions. researchgate.net Upon coordination, it forms a thermodynamically stable five-membered ring with the metal center. Such ligands are crucial in coordination chemistry and homogeneous catalysis. researchgate.netacs.org

The presence of the nitro group significantly modulates the electronic properties of the ligand and, consequently, the Lewis acidity and redox potential of the resulting metal complex. nih.gov This electronic tuning can enhance catalytic activity in various organic transformations. nih.gov For instance, nickel(II) complexes with chiral diamine ligands have been shown to be effective catalysts for enantioselective Michael additions. acs.org Iron complexes with tetradentate amine ligands, a broader class of compounds, are known to catalyze C-N and C-O bond-forming reactions. beilstein-journals.org The this compound ligand, with its combination of soft nitrogen donors and electronically tunable aromatic ring, is a promising candidate for developing novel metal catalysts. researchgate.net

Table 4: Examples of Metal-Catalyzed Reactions with Amine-Based Ligands

| Metal Center | Ligand Type | Reaction Type | Role of Ligand | Reference |

| Nickel(II) | Chiral 1,2-Diamine | Michael Addition | Provides chiral environment, substrate activation | acs.org |

| Iron(II) | Tetradentate Amines (e.g., TPA, BPMEN) | Allylic Amination | Stabilizes metal center, facilitates redox cycle | beilstein-journals.org |

| Rhenium | This compound | Coordination Complex Synthesis | Chelation for stable complex formation | researchgate.net |

| Various Transition Metals | Benzimidazole (from diamine precursor) | Various Organic Transformations | Forms stable complexes with enhanced catalytic activity | nih.gov |

Coordination Chemistry of 3 Nitrobenzene 1,2 Diamine

Ligand Design and Coordination Modes

The design of ligands based on 3-nitrobenzene-1,2-diamine is influenced by the unique electronic and steric properties conferred by its functional groups. The two amino groups in the ortho position can act as a bidentate chelating agent, forming stable five-membered rings with metal ions. The electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the amino functions, affecting their nucleophilicity and their participation in hydrogen bonding networks . This electronic modulation can be a key factor in tuning the reactivity of the resulting metal complexes.

Furthermore, this compound is a common precursor for the synthesis of Schiff base ligands through condensation reactions with aldehydes or ketones scholarsresearchlibrary.com. These Schiff bases often act as tetradentate ligands, coordinating to metal ions through the azomethine nitrogen atoms and other donor atoms present in the aldehyde or ketone precursor ekb.egjocpr.com. The specific coordination geometry is influenced by the nature of the metal ion and the steric and electronic properties of the Schiff base.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux conditions jocpr.comnih.gov. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A significant body of research has focused on the synthesis and characterization of transition metal complexes of Schiff bases derived from this compound. These complexes often exhibit interesting magnetic and electronic properties, as well as potential catalytic and biological activities.

For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes of Schiff bases derived from the condensation of 3-nitro-o-phenylenediamine with various aldehydes have been synthesized and characterized jocpr.comjocpr.com. Spectroscopic studies, including IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for elucidating the coordination environment of the metal ion. In many of these complexes, the Schiff base acts as a tetradentate ligand, coordinating through the azomethine nitrogen atoms and the oxygen atoms of the aldehyde precursor ekb.eg. The geometry of the complexes can vary from square planar to octahedral, depending on the metal ion and the presence of other coordinating ligands, such as water molecules jocpr.combohrium.com.

Below is a table summarizing the characterization of some representative transition metal complexes of Schiff bases derived from this compound.

| Metal Ion | Ligand (Schiff Base from this compound and...) | Proposed Geometry | Key Characterization Techniques | Reference(s) |

| Co(II) | Salicylaldehyde (B1680747) | Octahedral | IR, UV-Vis, Magnetic Susceptibility | jocpr.com |

| Ni(II) | Salicylaldehyde | Octahedral | IR, UV-Vis, Magnetic Susceptibility | jocpr.com |

| Cu(II) | Salicylaldehyde | Square Planar | IR, UV-Vis, EPR | acs.org |

| Zn(II) | Salicylaldehyde | Tetrahedral | IR, ¹H NMR, ¹³C NMR | bohrium.com |

| Co(II) | 3-Formyl-2-mercaptoquinoline | Octahedral | IR, UV-Vis, Magnetic Susceptibility, ¹H NMR | jocpr.com |

| Ni(II) | 3-Formyl-2-mercaptoquinoline | Octahedral | IR, UV-Vis, Magnetic Susceptibility | jocpr.com |

| Cu(II) | 3-Formyl-2-mercaptoquinoline | Octahedral | IR, UV-Vis, EPR | jocpr.com |

| Zn(II) | 3-Formyl-2-mercaptoquinoline | Octahedral | IR, ¹H NMR | jocpr.com |

The conformation of the this compound ligand and its derivatives plays a crucial role in determining the structure and reactivity of the resulting metal complexes. The presence of an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group can lead to a rigid, planar structure nih.gov. This conformational rigidity limits the rotational freedom of the molecule, which can favor the formation of specific geometric isomers in the coordination sphere of the metal ion.

This pre-organization of the ligand can influence its chelating ability and the stability of the resulting metal complex. For instance, a more rigid ligand conformation can lead to a higher thermodynamic stability of the complex due to a less unfavorable entropy change upon coordination. The fixed spatial arrangement of the donor atoms can also dictate the stereochemistry of the complex, which in turn can affect its catalytic activity and other properties.

Transition Metal Complexes (e.g., Co(II), Cu(II), Ni(II), Zn(II))

Applications of Coordination Compounds

The metal complexes of this compound and its derivatives have shown promise in various applications, particularly in catalysis and materials science.

Transition metal complexes of Schiff bases derived from this compound have been investigated as catalysts for a variety of organic transformations. These complexes can act as effective catalysts for oxidation and reduction reactions. For instance, some of these complexes have been shown to catalyze the oxidation of alcohols oiccpress.com and the reduction of nitroaromatic compounds google.commdpi.comorganic-chemistry.org. The catalytic activity is often dependent on the nature of the metal ion, the ligand structure, and the reaction conditions. The electron-withdrawing nitro group on the ligand can influence the redox potential of the metal center, thereby modulating its catalytic performance.

The following table presents some examples of catalytic applications of these complexes.

| Catalyst (Metal Complex of Schiff Base from this compound) | Organic Transformation | Substrate | Product | Reference(s) |

| [Co(L)Cl₂] (L = from 5-chloroisatin) | Benzoylation of phenol | Phenol | Phenyl benzoate | researchgate.net |

| [Ni(L)Cl₂] (L = from 5-chloroisatin) | Benzoylation of phenol | Phenol | Phenyl benzoate | researchgate.net |

| Fe₃O₄@TiO₂ supported catalyst | Photocatalytic one-pot synthesis of Schiff bases | Benzyl alcohol and Nitrobenzene (B124822) | N-Benzylideneaniline | mdpi.com |

| Pd(II)-polysalophen coated magnetite NPs | Reduction of nitro compounds | Nitrobenzene | Aniline | scirp.org |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The versatile coordination chemistry of this compound and its derivatives makes them suitable candidates as building blocks for the synthesis of functional MOFs. The presence of multiple coordination sites and the ability to form hydrogen bonds can direct the assembly of complex three-dimensional structures with tailored pore sizes and functionalities.

While direct use of this compound in MOF synthesis is an area of ongoing research, related o-phenylenediamine (B120857) derivatives have been successfully employed to create MOFs with applications in gas storage and separation acs.orgnih.govresearchgate.net. The functionalization of the organic linker with nitro groups can enhance the interaction of the MOF with specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions, thereby improving the selectivity of gas separation. Furthermore, MOFs containing these ligands can serve as heterogeneous catalysts for various organic reactions acs.org.

Spectroscopic and Computational Characterization of 3 Nitrobenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-nitrobenzene-1,2-diamine, providing detailed insights into the hydrogen, carbon, and nitrogen atoms within the molecule.

Comprehensive NMR studies, including ¹H, ¹³C, and ¹⁵N nuclei, have been performed on this compound in both solution (typically in DMSO-d₆) and the solid state. researchgate.net Solid-state NMR, specifically using the Cross-Polarization Magic Angle Spinning (CPMAS) technique, is particularly valuable for understanding the molecular structure and intermolecular interactions, such as hydrogen bonding, in the crystalline form. researchgate.net The data from both solution and solid-state NMR are often compared with theoretical values calculated using computational methods like the Gauge-Including Atomic Orbital (GIAO) approximation, which generally show good agreement with experimental findings. researchgate.net The ¹⁵N NMR spectrum is particularly informative, as the chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment, distinguishing between the amino (-NH₂) and nitro (-NO₂) groups. researchgate.netwikipedia.org

Experimental NMR data provides precise measurements of chemical shifts (δ) and spin-spin coupling constants (J), which are fundamental for confirming the compound's structure.

¹H NMR: The proton NMR spectrum displays distinct signals for the three aromatic protons and the protons of the two amino groups. A predicted ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) shows three signals in the aromatic region, each corresponding to one proton. ichemical.com These signals appear as doublet of doublets (dd), indicative of coupling to two other non-equivalent protons on the ring. ichemical.com

Interactive Data Table: Predicted ¹H NMR Data for this compound in CD₃OD ichemical.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.48–7.53 | dd | J = 1.2 Hz and 8.7 Hz | 1H | Ar-H |

| 6.87–6.92 | dd | J = 1.2 Hz and 7.5 Hz | 1H | Ar-H |

¹³C and ¹⁵N NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Studies on a series of nitrobenzene-1,2-diamines have been conducted to determine these chemical shifts. researchgate.net Similarly, ¹⁵N NMR studies have been crucial for characterizing the nitrogen environments. researchgate.net The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitro group.

The positions of the NMR signals are significantly affected by the electronic effects of the substituents on the benzene (B151609) ring. The two electron-donating amino groups (-NH₂) increase the electron density on the ring (shielding effect), generally causing the attached and nearby carbons and protons to resonate at a lower chemical shift (upfield). Conversely, the potent electron-withdrawing nitro group (-NO₂) decreases the electron density on the ring (deshielding effect), leading to a higher chemical shift (downfield) for adjacent nuclei.

In ¹⁵N NMR, the contribution of these substituents to the chemical shifts of the amino groups can be quantified. researchgate.net The electronic interplay between the donating amino groups and the withdrawing nitro group, along with their relative positions (ortho, meta, para), dictates the final chemical shift values observed in the spectra. researchgate.netmdpi.com

Experimental Chemical Shifts and Coupling Constants

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the region of 3350–3400 cm⁻¹. The nitro group (-NO₂) gives rise to two strong and distinct stretching bands: an asymmetric stretch usually found between 1520-1550 cm⁻¹ and a symmetric stretch between 1350-1370 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350–3400 | N-H Stretch | Primary Amine (-NH₂) |

| 1520–1550 | Asymmetric N-O Stretch | Nitro (-NO₂) |

Other bands corresponding to aromatic C-H stretching, C=C ring stretching, and C-N stretching also appear in the spectrum, providing a complete vibrational fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from a ground state to a higher energy state upon absorption of UV or visible light.

The absorption bands are typically due to π→π* transitions within the conjugated aromatic system and n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the amino and nitro groups. researchgate.netbeilstein-journals.org The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the same benzene ring can lead to intramolecular charge transfer (ICT) transitions. beilstein-journals.org These ICT bands are often observed at longer wavelengths and are sensitive to solvent polarity. In related nitroaniline compounds, π→π* transitions are typically observed around 290 nm, while ICT bands can appear at wavelengths around 340 nm or higher. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of compounds like this compound. The molecular weight of this compound is approximately 153.14 g/mol . nih.govsigmaaldrich.comepa.gov

In mass spectrometry, the molecule is ionized, and the resulting molecular ion peak confirms its molecular formula. For instance, in the mass spectra of Schiff bases derived from 4-nitro-o-phenylenediamine (B140028), the molecular ion peaks were observed, confirming their respective molecular formulae. ekb.eg The fragmentation pattern provides valuable information about the molecule's structure. While specific fragmentation data for the parent this compound is not detailed in the provided results, analysis of related compounds offers insights. For example, the photodissociation of nitrobenzene (B124822), a simpler nitroaromatic compound, has been shown to produce NO₂ and NO as primary photoproducts, suggesting that C-N bond cleavage is a key fragmentation pathway. nih.gov Derivatization techniques, such as with 3-nitrophenylhydrazine (B1228671) (3-NPH), are also used in conjunction with LC-MS to analyze related structures, and the fragmentation patterns of these derivatives are studied to understand their composition. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | nih.gov |

| Molecular Weight | 153.14 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 153.053826475 Da | nih.gov |

X-ray Crystallography

X-ray crystallography has provided definitive information on the three-dimensional structure of this compound in the solid state.

A single-crystal X-ray diffraction study of this compound revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov The molecule, a derivative of o-phenylenediamine (B120857), exhibits near non-crystallographic Cₛ symmetry. researchgate.netnih.gov The crystal packing is characterized by intermolecular hydrogen bonds that connect the molecules into undulating sheets perpendicular to the crystallographic a-axis. researchgate.netnih.gov Notably, no π-stacking interactions are observed in the crystal structure. researchgate.netnih.gov

Table 2: Crystal Data for this compound

| Parameter | Value | Source |

| Chemical Formula | C₆H₇N₃O₂ | researchgate.netnih.gov |

| Formula Weight | 153.15 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.2854 (5) | researchgate.netnih.gov |

| b (Å) | 3.7504 (1) | researchgate.netnih.gov |

| c (Å) | 16.3309 (6) | researchgate.netnih.gov |

| β (°) | 126.208 (2) | researchgate.netnih.gov |

| Volume (ų) | 656.55 (4) | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

| Temperature (K) | 200 | researchgate.netnih.gov |

The crystal structure of this compound is significantly influenced by hydrogen bonding. A weak intramolecular N—H⋯O hydrogen bond is present. researchgate.netnih.gov More prominent are the intermolecular N—H⋯O and N—H⋯N hydrogen bonds that link the molecules together. researchgate.netnih.gov One of the oxygen atoms of the nitro group acts as a twofold acceptor in these interactions, while the other oxygen atom does not participate in hydrogen bonding. nih.gov Except for one hydrogen atom of the amino group in the meta-position to the nitro group, all other amino hydrogen atoms are involved in these hydrogen bonds. nih.gov The hydrogen bonding network can be described using graph-set analysis, with the descriptor at the unitary level being C¹₁(5)C¹₁(7)R²₂(12). nih.gov

The molecule of this compound is nearly planar. The nitro group is almost coplanar with the aromatic ring, with the least-squares planes defined by their respective atoms intersecting at a very small angle of only 3.93 (18)°. researchgate.netnih.gov The C—C—C bond angles within the benzene ring range from 116.25 (11)° to 122.35 (11)°. researchgate.netnih.gov The planarity of such molecules can be influenced by their crystal environment, as seen in related conjugated molecules where dihedral angles between different parts of the molecule are observed. nih.govgatech.edu

Hydrogen Bonding Analysis (Intra- and Intermolecular)

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool for investigating the geometric, electronic, and energetic aspects of this compound at the molecular level. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of its structure and reactivity.

Density Functional Theory (DFT) has been the primary method for the theoretical investigation of nitro-substituted o-phenylenediamines. researchgate.net Studies have successfully used DFT to optimize the molecular geometry and calculate various electronic properties, with results showing strong agreement with experimental data. researchgate.netresearchgate.net

Optimized Geometry: The geometry of this compound has been fully optimized using the hybrid HF/DFT B3LYP method, commonly with the 6-31G(d) basis set. researchgate.net These theoretical models are validated by comparison with high-resolution, single-crystal X-ray diffraction data. researchgate.netiucr.org Experimental results show that the molecule exhibits nearly non-crystallographic Cₛ symmetry. researchgate.netiucr.org A key structural feature is that the nitro group is almost perfectly coplanar with the aromatic ring, with the least-squares planes of the two moieties intersecting at an angle of only 3.93 (18)°. researchgate.net The internal C-C-C angles of the benzene ring are reported to span from approximately 116.25° to 122.35°. researchgate.netiucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2854 (5) |

| b (Å) | 3.7504 (1) |

| c (Å) | 16.3309 (6) |

| β (°) | 126.208 (2) |

| Volume (ų) | 656.55 (4) |

Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP): DFT calculations are also employed to determine the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For aromatic nitro and amine compounds, these frontier orbitals are heavily influenced by the electron-donating amino groups and the electron-withdrawing nitro group.

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In molecules like this compound, the negative potential (red/yellow regions) is typically localized around the electronegative oxygen atoms of the nitro group, while the areas around the amino hydrogens are characterized by positive potential (blue regions), indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Molecular docking is a computational simulation that models the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. This technique is pivotal in drug discovery and molecular biology to predict binding modes and affinities.

While direct and extensive molecular docking studies focusing specifically on this compound as the primary ligand are not widely detailed in the reviewed literature, its significance is highlighted in its role as a key precursor for the synthesis of biologically active molecules. researchgate.net Research has shown that derivatives synthesized from 3-nitro-o-phenylenediamine are potent inhibitors of key enzymes involved in inflammatory processes. researchgate.net

Specifically, diazepine (B8756704) derivatives synthesized using 3-nitro-o-phenylenediamine have been evaluated for their anti-inflammatory effects. researchgate.net These studies revealed that the resulting compounds significantly inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of inflammation. researchgate.net This suggests that the structural scaffold provided by this compound is a viable starting point for developing inhibitors targeting these enzymes.

| Precursor Compound | Resulting Derivative Class | Enzyme Target | Biological Activity |

|---|---|---|---|

| This compound | Diazepines | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein expression |

| This compound | Diazepines | Cyclooxygenase-2 (COX-2) | Inhibition of protein expression |

Advanced Research in Biological and Material Science Applications

Biomedical Research Applications

Derivatives of 3-nitrobenzene-1,2-diamine have been a focal point of biomedical research, demonstrating a broad spectrum of activities, including potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The compound also serves as a crucial scaffold for developing prodrugs and advanced diagnostic tools.

Anticancer Activity and Cytotoxicity

Research has shown that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the compound's ability to interact with biomolecules like proteins and nucleic acids. The nitro group can be reduced to form reactive intermediates that contribute to its cytotoxic effects against cancer cells.

Derivatives of 4-nitro-o-phenylenediamine (B140028), an isomer of this compound, have been synthesized and evaluated for their anticancer properties. For instance, novel quinazolinone derivatives incorporating a benzimidazole (B57391) moiety, synthesized from 4-nitro-o-phenylenediamine, have demonstrated significant cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines. researchgate.netnih.gov One such derivative, compound 9d in a specific study, showed high cytotoxicity with IC₅₀ values of 70 μM and 50 μM against MCF-7 and HeLa cells, respectively. researchgate.net

Furthermore, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been tested against glioblastoma MG-U87 cells (a human brain cancer cell line). mdpi.comresearchgate.net These studies revealed that the cytotoxicity is dose-dependent. For example, compounds labeled UP-1 and UP-3 were found to be toxic to both cancerous (MG-U87) and healthy (HEK-293) cell lines at a concentration of 400 µM. mdpi.comnih.gov Another derivative, UP-2, displayed selective cytotoxicity against MG-U87 cells, with its effect increasing with concentration. mdpi.com

| Derivative Type | Cell Line | IC₅₀ (μM) / Cytotoxicity | Reference |

| Quinazolinone-benzimidazole derivative (9d) | MCF-7 (Breast Cancer) | 70 | researchgate.net |

| Quinazolinone-benzimidazole derivative (9d) | HeLa (Cervical Cancer) | 50 | researchgate.net |

| Bis-acyl-thiourea derivative (UP-1) | MG-U87 (Glioblastoma) | Cytotoxic at 400 µM | mdpi.com |

| Bis-acyl-thiourea derivative (UP-3) | MG-U87 (Glioblastoma) | 60.9% cytotoxicity at 400 µM | mdpi.com |

| Bis-acyl-thiourea derivative (UP-2) | MG-U87 (Glioblastoma) | 43.09% cytotoxicity at 400 µM | mdpi.com |

Antimicrobial Activity

The scaffold of this compound is a valuable starting point for synthesizing compounds with potential antimicrobial properties. Schiff base derivatives, in particular, have shown notable activity against a range of bacterial and fungal pathogens. acgpubs.orgacgpubs.org

In one study, Schiff bases were synthesized by reacting 4-nitrobenzene-1,2-diamine with furan (B31954) derivatives. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (Escherichia coli). acgpubs.orgacgpubs.org One nitro-substituted Schiff base, in particular, demonstrated significant antimicrobial activity, which was further supported by molecular docking studies with key bacterial proteins like DNA gyrase. acgpubs.orgacgpubs.org

Metal complexes of Schiff bases derived from 4-nitro-o-phenylenediamine have also been investigated. asianpubs.org For example, Co(II) and Ni(II) complexes were tested against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa, showing varied zones of inhibition. Similarly, nitro-substituted Ni(II), Zn(II), and Cd(II) complexes of a tetradentate Schiff-base ligand were synthesized and showed antibacterial activity. asianpubs.org Quinoxaline (B1680401) derivatives synthesized from nitro-substituted o-phenylenediamine (B120857) have also been evaluated for antifungal activity, with some showing mild effects. ijpda.org

| Derivative/Complex | Microorganism | Activity Metric | Result | Reference |

| Furan-based Schiff base (3b) | S. aureus | MIC & IC₅₀ | Lowest among tested compounds | acgpubs.org |

| Furan-based Schiff base (3b) | E. coli | Antimicrobial Activity | Significant | acgpubs.org |

| Furan-based Schiff base (3b) | E. faecalis | Antimicrobial Activity | Significant | acgpubs.org |

| Co(II) Schiff base complex | S. aureus | Inhibition Zone | 18 mm | |

| Ni(II) Schiff base complex | E. coli | Inhibition Zone | 16 mm | |

| Quinoxaline derivative (nitro-substituted) | Fungi | Antifungal Activity | Mild | ijpda.org |

DNA Binding Studies

The ability of compounds to interact with DNA is a key mechanism for many anticancer and antimicrobial drugs. Derivatives of o-phenylenediamine, including those with a nitro group, have been studied for their DNA binding capabilities. mdpi.comresearchgate.net The addition of a nitro group to certain quinoxaline derivatives, for example, has been shown to significantly improve their biological effects and their ability to bind to DNA. mdpi.comresearchgate.net

Studies on bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have confirmed their interaction with DNA through both theoretical and experimental methods like UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. mdpi.com These studies suggest a mixed mode of binding, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix. mdpi.com The formation of a bulky complex between the compound and DNA was confirmed by a decrease in the diffusion coefficient values in electrochemical studies. mdpi.comnih.gov Similarly, charge-transfer complexes involving o-phenylenediamine have been observed to bind with calf thymus DNA, likely through an intercalative mode, with a high binding constant. acs.org

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Enzyme inhibition is another important therapeutic strategy. Derivatives of this compound have been specifically investigated for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.

A study on newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine demonstrated strong anti-urease activity. mdpi.comresearchgate.net All tested compounds in this class showed potent inhibition, with one derivative, UP-1, being particularly effective with an IC₅₀ value of 1.55 ± 0.0288 µM. mdpi.comresearchgate.net This activity was comparable to or even stronger than the standard inhibitor, thiourea (B124793). mdpi.com The potent inhibitory action is attributed to the specific structural features of the derivatives, which allow them to interact effectively with the active site of the urease enzyme. researchgate.net

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

| UP-1 (bis-acyl-thiourea) | Urease | 1.55 ± 0.0288 | mdpi.comresearchgate.net |

| UP-2 (bis-acyl-thiourea) | Urease | 1.66 ± 0.0179 | mdpi.com |

| UP-3 (bis-acyl-thiourea) | Urease | 1.69 ± 0.0162 | mdpi.com |

| Thiourea (Standard) | Urease | 0.97 ± 0.0371 | mdpi.com |

Prodrug Development and Activation in Hypoxic Environments

The presence of a nitro group makes this compound an attractive candidate for the development of hypoxia-activated prodrugs. mdpi.com Solid tumors often contain regions of low oxygen, or hypoxia, a condition that can be exploited for targeted cancer therapy. mdpi.com

The core concept is to attach a nitroaromatic group, such as one derived from this compound, to a potent cytotoxic agent, rendering it inactive. chemrxiv.orgnih.gov In the hypoxic environment of a tumor, specific enzymes called nitroreductases can reduce the nitro group. rsc.orgnih.gov This reduction triggers a fragmentation process that releases the active, toxic drug specifically at the tumor site, thereby minimizing damage to healthy, well-oxygenated tissues. chemrxiv.orgnih.gov This strategy has been explored for various classes of anticancer drugs, including KDAC (lysine deacetylase) inhibitors, to enhance their tumor selectivity and reduce systemic toxicity. chemrxiv.orgnih.gov

Fluorescent Probes for Biological Imaging

The o-phenylenediamine moiety is a key component in the design of fluorescent probes for detecting reactive nitrogen species like nitric oxide (NO). The detection mechanism is based on the reaction of the diamine group with NO, which leads to the formation of a highly fluorescent triazole ring, causing a "turn-on" of the fluorescence signal. researchgate.net

More recently, the nitro group itself has been utilized as a recognition and quenching site in probes designed to detect nitroreductase (NTR) activity, which is often elevated in hypoxic tumor cells. rsc.orgnih.gov In these probes, the nitro group quenches the fluorescence of a nearby fluorophore. rsc.org When the probe enters a hypoxic cell, NTR reduces the nitro group to an amino group. This conversion eliminates the quenching effect and restores fluorescence, providing a clear signal of NTR activity and, by extension, cellular hypoxia. rsc.org This approach has led to the development of probes with significant fluorescence enhancement and low detection limits, making them valuable tools for imaging hypoxic conditions in living cells. mdpi.comrsc.org

Materials Science Applications

The unique molecular architecture of this compound, featuring two adjacent amino groups and a strong electron-withdrawing nitro group on a benzene (B151609) ring, makes it a valuable precursor in materials science. Its functional groups offer versatile reaction pathways for creating novel materials with tailored properties. The presence of the nitro group, in particular, significantly influences the electronic characteristics of the resulting materials, making it a compound of interest for advanced applications. nih.gov

In polymer chemistry, this compound serves as a critical building block, or monomer, for the synthesis of high-performance polymers. Aromatic diamines are fundamental components in the production of polymers such as polyimides and polyamides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.commdpi.com

The synthesis route to creating polymers from diamine monomers often involves a polycondensation reaction with other monomers, such as aromatic dianhydrides, to form polyimides. tandfonline.com The general process can be adapted to incorporate specific diamines like this compound or its derivatives. For instance, a common strategy involves the reaction of a diamine with a dianhydride via a high-temperature solution imidization technique to produce the final polyimide. tandfonline.com

The structure of the diamine monomer is crucial in determining the final properties of the polymer. The introduction of the nitro group into the polymer backbone, by using this compound as the monomer, can modify the polymer's solubility, thermal characteristics, and electronic properties. nih.govtandfonline.com In some synthetic strategies, the nitro group present in a precursor molecule is reduced to an amino group to create an unsymmetrical diamine monomer before polymerization. tandfonline.com This highlights the versatility of nitro-aromatic compounds in designing complex polymer architectures. For example, novel aromatic polyimides have been successfully prepared from unsymmetrical diamine monomers, which were initially synthesized through a reduction of a nitro compound. tandfonline.com These polymers often exhibit amorphous structures and good solubility in organic solvents, which is a desirable property for material processing. tandfonline.com

The research into using such functionalized diamines is driven by the need to develop polymers for high-technology fields like aerospace and electronics, where materials with specific, enhanced properties are required. tandfonline.commdpi.com The synthesis of novel diamine compounds, including those with large conjugated systems, is an active area of research for creating high-performance, functional polymers like polyimides with aggregation-induced luminescent properties. google.com

Table 1: Properties of Aromatic Polyimides Derived from Unsymmetrical Diamine Monomers This table presents typical data found for polyimides synthesized from diamines, illustrating the type of characterization performed on such polymers. The data is representative of the class of polymers discussed.

| Polymer ID | Dianhydride Used | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Solubility in NMP | Solubility in m-Cresol |

|---|---|---|---|---|---|---|

| PI-a | PMDA | 0.85 | 287 | 463 | ++ | + |

| PI-b | BPDA | 0.92 | 265 | 451 | ++ | ++ |

| PI-c | 6FDA | 1.15 | 210 | 385 | ++ | ++ |

The electronic properties of this compound make it a significant component in the development of novel optoelectronic materials. The interaction between the electron-donating amino groups and the electron-withdrawing nitro group creates a molecule with a significant internal dipole moment and unique electronic structure. When incorporated into larger conjugated systems, such as polymers or heterocyclic compounds like benzimidazoles, these electronic characteristics are imparted to the new material. nih.gov

The performance of organic optoelectronic materials is fundamentally linked to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scielo.org.mx The energy difference between these orbitals, known as the band gap (Eg), determines the material's absorption and emission properties and its conductivity. scielo.org.mx The strong electron-withdrawing nature of the nitro group (-NO₂) lowers both the HOMO and LUMO energy levels of the host molecule or polymer. This modification of the electronic structure can be used to tune the band gap and, consequently, the material's color (absorption) and photoluminescence. scielo.org.mxresearchgate.net

Materials derived from precursors like this compound are investigated for applications in:

Organic Semiconductors: The ability to tune the band gap is crucial for semiconductors used in organic field-effect transistors (OFETs) and other electronic components. scielo.org.mx Materials with low band gaps are often better conductors. scielo.org.mxresearchgate.net

Organic Light-Emitting Diodes (OLEDs): By controlling the molecular structure, materials can be designed to emit light at specific wavelengths, which is essential for display technologies. acs.org

Organic Photovoltaics (OPVs): In solar cells, the HOMO and LUMO levels of donor and acceptor materials must be precisely aligned for efficient charge separation and power generation. scielo.org.mx The incorporation of functional groups derived from this compound can help achieve this alignment.

Research into related compounds demonstrates these principles. For example, the cyclization of a Schiff base derived from o-phenylenediamine and 4-nitrobenzaldehyde (B150856) yields 2-(4-nitrophenyl)-1H-benzimidazole. nih.gov This compound's electronic properties are heavily influenced by the nitro group, making its metal complexes potentially useful in catalysis and materials science. nih.gov Similarly, theoretical studies on new organic compounds for optoelectronics calculate parameters like the band gap to predict their suitability as semiconductors. scielo.org.mx For instance, a novel synthesized organic semiconductor was found to have a band gap of 3.2 eV, indicating its potential for use in optoelectronic devices. scielo.org.mx While specific data for polymers exclusively from this compound is highly specialized, the principles derived from analogous systems strongly suggest its utility in creating electronically active materials.

Table 2: Calculated Electronic Properties of a Representative Organic Semiconductor This table shows examples of parameters calculated for new organic materials to assess their optoelectronic potential.

| Solvent | Wavelength 1 (nm) | Band Gap 1 (eV) | Wavelength 2 (nm) | Band Gap 2 (eV) |

|---|---|---|---|---|

| Ethanol (B145695) | 297 | 4.17 | 362 | 3.42 |

| Acetone | 303 | 4.05 | 360 | 3.44 |

Source: Adapted from quantum computational chemistry studies on new organic compounds. scielo.org.mx

Q & A

Basic: What are the optimal synthetic routes for 3-nitrobenzene-1,2-diamine, and how can green chemistry principles improve its synthesis?

Methodological Answer:

The synthesis of this compound can be optimized using green chemistry approaches, such as replacing traditional catalysts with less toxic alternatives and minimizing solvent waste. For example, a green synthesis route involves using 3-nitrobenzene-1,2-dicarboxylic acid as a precursor to produce 3-aminophthalohydrazide (luminol), which avoids hazardous reagents . Key steps include:

- Catalyst Selection: Use non-toxic catalysts (e.g., heterogeneous palladium) to reduce environmental impact.

- Reaction Conditions: Conduct reactions in aqueous media under mild temperatures (e.g., 25–50°C) to enhance safety and energy efficiency.

- Workup: Employ crystallization or column chromatography for purification, ensuring high yield and purity.

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the crystal structure. Key parameters for this compound include:

Advanced: How does the conformation of this compound influence its reactivity in coordination chemistry?

Methodological Answer:

The ortho-diamine and nitro groups enable diverse coordination modes. For example:

- Ligand Design: The nitro group acts as a hydrogen-bond acceptor, while the amine groups coordinate with metals like Zn²⁺ or Co²⁺ to form polymers .

- Steric Effects: The rigid planar structure (due to intramolecular N–H···O bonds) limits rotational freedom, favoring specific geometries in metal-organic frameworks (MOFs).

- Electronic Effects: The electron-withdrawing nitro group modulates electron density at the amine sites, affecting redox activity.

Basic: What spectroscopic techniques confirm the purity and structure of this compound?

Methodological Answer:

- ¹H NMR: Identifies aromatic protons and amine signals. For example, 4-nitrobenzene-1,2-diamine derivatives show distinct aromatic peaks at δ 6.8–7.5 ppm .

- IR Spectroscopy: Detects N–H (3350–3400 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .

- Mass Spectrometry: Confirms molecular weight (153.15 g/mol) via electron ionization .

Advanced: How can researchers resolve contradictions in hydrogen-bonding data for this compound?

Methodological Answer:

Contradictions may arise from polymorphic variations or experimental conditions. Strategies include:

Comparative Analysis: Use SCXRD data from multiple batches to identify consistent patterns (e.g., intermolecular N–H···O bonds in all structures) .

Computational Modeling: Validate experimental data with DFT calculations to assess bond energies and angles.

Environmental Control: Standardize crystallization conditions (solvent, temperature) to minimize polymorphism.

Advanced: What role does this compound play in synthesizing coordination polymers, and how are their properties tuned?

Methodological Answer:

The compound serves as a precursor for dicarboxylate ligands (e.g., 3-nitrobenzene-1,2-dicarboxylate) in MOFs. Example applications:

| Polymer | Metal | Application |

|---|---|---|

| {[Zn(3-Nbdc)(bpmp)]·H₂O} | Zn²⁺ | Luminescent materials |

| {[Co(3-Nbdc)(bpmp)]·H₂O} | Co²⁺ | Magnetic or catalytic platforms |

| Tuning strategies: |

- Ligand Functionalization: Introduce electron-donating/withdrawing groups to alter metal-ligand charge transfer.

- Solvent Choice: Hydrothermal synthesis in water vs. organic solvents affects porosity .

Basic: What are the common derivatives of this compound, and how are they synthesized?

Methodological Answer:

Key derivatives include:

- Luminol (3-Aminophthalohydrazide): Synthesized via cyclization under alkaline conditions .

- Nitro-Substituted Polyimides: Formed by condensation with dianhydrides for high thermal stability .

- Metal Complexes: React with transition metal salts (e.g., Pd, Zn) in ethanol/water mixtures .

Advanced: What mechanistic insights explain the compound’s role in catalytic systems?

Methodological Answer:

The nitro group stabilizes transition states via resonance, while the amine groups act as Lewis bases. For example:

- Reduction Reactions: Pd-based catalysts hydrogenate nitro groups to amines under mild conditions (1 atm H₂, H₂O) .

- Cross-Coupling: Suzuki-Miyaura reactions leverage the amine’s directing effects for regioselective bond formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.